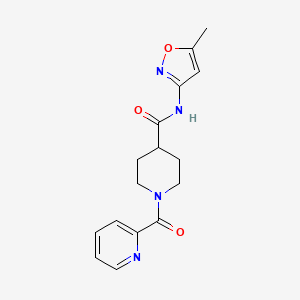

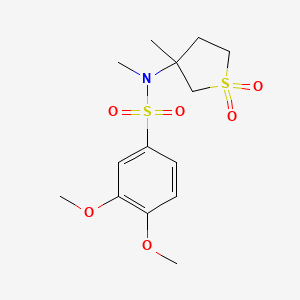

N-(5-methylisoxazol-3-yl)-1-picolinoylpiperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-methylisoxazol-3-yl)malonamide” is a compound whose supramolecular architectures are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored, and three distinct forms of this compound were obtained and characterized: two polymorphic forms and one solvate .

Molecular Structure Analysis

The molecular structure of “N-(5-methylisoxazol-3-yl)malonamide” has been analyzed in depth. The energy similarities between the interaction of the first sites NH amide ⋯O C amide (form 1I) and the symmetric sites NH amide ⋯N isox (form 1II) were found to contribute to their formation .

Chemical Reactions Analysis

The chemical reactivity of “N-(5-methylisoxazol-3-yl)malonamide” and its derivatives has been explored through various chemical oxidation processes, demonstrating the compound’s susceptibility to oxidation at specific sites leading to the formation of diverse products .

Physical And Chemical Properties Analysis

The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. The chemical properties of “N-(5-methylisoxazol-3-yl)malonamide”, such as acidity and basicity, can be inferred from studies on similar compounds.

Applications De Recherche Scientifique

Carboxamide Derivatives and Their Applications

Cytotoxic Activity : Carboxamide derivatives, specifically those related to benzimidazo and pyrido isoquinoline structures, have been synthesized and evaluated for cytotoxic activity against various cancer cell lines. The study revealed that certain carboxamide analogues exhibit potent cytotoxic effects, suggesting potential applications in cancer therapy (Deady et al., 2000).

Neuroprotection and Excitatory Amino Acid Receptor Antagonism : Novel amino acid antagonists have been developed from isoxazole amino acids, showcasing neuroprotective effects and antagonism at non-NMDA excitatory amino acid receptors. This indicates potential applications in neurological disorders and the development of neuroprotective agents (Krogsgaard‐Larsen et al., 1991).

C(sp3)-H Bond Activation : The use of isoxazole-3-carboxamide moieties in directing Pd-catalyzed C(sp3)-H bond activation demonstrates applications in organic synthesis, particularly for the efficient synthesis of γ-substituted non-natural amino acids. This showcases the compound's utility in the development of novel organic synthesis methods (Pasunooti et al., 2015).

Antimicrobial and Antituberculosis Activity : Research on imidazo[1,2-a]pyridine-3-carboxamides derivatives has shown moderate to good antituberculosis activity, indicating potential applications in the development of new antimicrobial agents (Jadhav et al., 2016).

Safety And Hazards

Orientations Futures

The future directions for the study of “N-(5-methylisoxazol-3-yl)malonamide” could involve a more thorough exploration of its potential impact on polymorph formation . Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

Propriétés

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-11-10-14(19-23-11)18-15(21)12-5-8-20(9-6-12)16(22)13-4-2-3-7-17-13/h2-4,7,10,12H,5-6,8-9H2,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQZJQPAVNAOFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methylisoxazol-3-yl)-1-picolinoylpiperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzamido-1-[(4-fluorosulfonyloxyphenyl)methyl]piperidine](/img/structure/B2665999.png)

![1-(6-Methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B2666010.png)

![1-[6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-isopropylpiperidine-4-carboxamide](/img/structure/B2666015.png)

![4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2666019.png)